1-[2-(Methoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carboxylic acid
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Overview
Description
1-[2-(Methoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carboxylic acid is a compound with the molecular formula C13H22N2O5 and a molecular weight of 286.33 g/mol . This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is used as an intermediate in the synthesis of various biologically active molecules .
Preparation Methods
The synthesis of 1-[2-(Methoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carboxylic acid typically involves the following steps :
Starting Material: Ethyl (2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methyl-butanoyl]-5-methyl-pyrrolidine-2-carboxylate.
Reaction Conditions: The starting material is dissolved in ethanol and treated with a solution of lithium hydroxide monohydrate. The reaction mixture is stirred at room temperature for 5 hours.
Workup: The reaction mixture is concentrated, diluted with water, and washed with ether. The aqueous solution is acidified with hydrochloric acid and extracted with dichloromethane.
Chemical Reactions Analysis
1-[2-(Methoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including :
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common reagents used in these reactions include lithium hydroxide for hydrolysis, electrophiles such as alkyl halides for substitution, and oxidizing or reducing agents for redox reactions .
Scientific Research Applications
1-[2-(Methoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carboxylic acid has several scientific research applications, including :
Chemistry: It is used as an intermediate in the synthesis of various pyrrolidine derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Industry: The compound is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-[2-(Methoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways . For example, as an intermediate in the synthesis of Velpatasvir, it contributes to the inhibition of the NS5A protein in hepatitis C virus, thereby preventing viral replication . The compound’s structure allows it to interact with various enzymes and receptors, leading to its diverse biological activities .
Comparison with Similar Compounds
1-[2-(Methoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carboxylic acid can be compared with other pyrrolidine derivatives, such as :
Pyrrolidine-2-one: A simpler derivative with a ketone group.
Pyrrolidine-2,5-dione: A derivative with two carbonyl groups, known for its biological activities.
Prolinol: A hydroxylated pyrrolidine derivative used in various chemical syntheses.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and biological properties .
Properties
IUPAC Name |
1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O5/c1-7(2)9(13-12(18)19-3)10(15)14-6-4-5-8(14)11(16)17/h7-9H,4-6H2,1-3H3,(H,13,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PECFITWCOBYBSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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